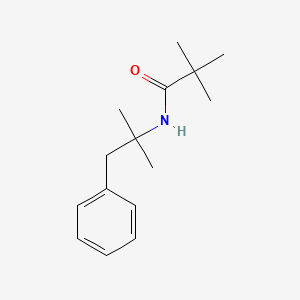
N-(2-fluorophenyl)-2-(4-methyl-1-piperidinyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluorophenyl)-2-(4-methyl-1-piperidinyl)acetamide, commonly known as FMPA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. FMPA belongs to the class of compounds known as piperidines, which are widely used in the pharmaceutical industry for their diverse biological activities.
Scientific Research Applications
FMPA has been extensively studied for its potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and depression. One of the major advantages of FMPA is its ability to cross the blood-brain barrier, which makes it an attractive candidate for the development of central nervous system (CNS) drugs. FMPA has been shown to exhibit potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, FMPA has been reported to have neuroprotective effects against β-amyloid-induced toxicity in Alzheimer's disease models and antidepressant-like effects in animal models of depression.
Mechanism of Action
The exact mechanism of action of FMPA is not fully understood, but it is believed to act through multiple pathways. FMPA has been shown to inhibit the activity of enzymes such as histone deacetylases (HDACs) and cyclin-dependent kinases (CDKs), which play key roles in cell proliferation and survival. In addition, FMPA has been reported to modulate the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
FMPA has been shown to have a wide range of biochemical and physiological effects. In cancer cells, FMPA induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In Alzheimer's disease models, FMPA protects neuronal cells from β-amyloid-induced toxicity by reducing oxidative stress and inflammation. In animal models of depression, FMPA has been reported to increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, leading to antidepressant-like effects.
Advantages and Limitations for Lab Experiments
One of the major advantages of FMPA is its high potency and selectivity against cancer cells and CNS targets. FMPA has been shown to have low toxicity and good pharmacokinetic properties, making it an attractive candidate for drug development. However, the synthesis of FMPA is complex and requires specialized equipment and expertise, which may limit its use in some laboratories.
Future Directions
There are several future directions for the research and development of FMPA. One potential application is in the development of novel CNS drugs for the treatment of neurological disorders such as Alzheimer's disease and depression. FMPA may also have potential applications in the field of cancer immunotherapy, as it has been shown to modulate the immune response in cancer cells. Further studies are needed to fully understand the mechanism of action of FMPA and its potential applications in drug discovery.
Synthesis Methods
The synthesis of FMPA involves the reaction of 2-fluoroaniline with 4-methylpiperidine, followed by the acetylation of the resulting product with acetic anhydride. The final product is obtained in high yield and purity using standard purification techniques such as column chromatography and recrystallization.
properties
IUPAC Name |
N-(2-fluorophenyl)-2-(4-methylpiperidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O/c1-11-6-8-17(9-7-11)10-14(18)16-13-5-3-2-4-12(13)15/h2-5,11H,6-10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGIPPWGFWFHQGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(hexylamino)-2-oxoethyl]-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5432869.png)
![(3aS*,6aR*)-5-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-3-(3-morpholin-4-ylpropyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5432875.png)

![3-{2-[(1-ethylcyclopropyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5432889.png)
![2-[(3-methylbenzoyl)amino]-N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5432896.png)
![5-(1,3-benzodioxol-5-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5432902.png)
![2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(3-cyano-2-thienyl)acetamide](/img/structure/B5432910.png)

![2-(3-methyl-4-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-1H-pyrazol-1-yl)ethanol](/img/structure/B5432951.png)
![(1,3-dimethylbutyl)({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)amine](/img/structure/B5432959.png)

![2-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B5432970.png)

![N-(4-{[(2-methoxy-1-methylethyl)amino]sulfonyl}phenyl)piperidine-1-carboxamide](/img/structure/B5432988.png)